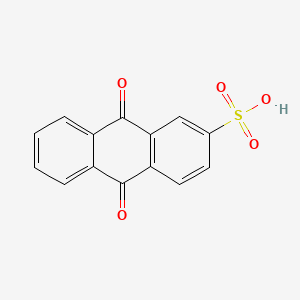

2-Anthrachinonsulfonsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-anthraquinonesulfonic acid and its derivatives involves various chemical reactions, including sulfonation, nitration, and halogenation. A novel method for the preparation of 1-amino-4-bromo-2-anthraquinonesulfonic acid, a key intermediate in dye synthesis, showcases an efficient approach to synthesizing such compounds in high yield and quality, highlighting the economic and practical advantages over traditional methods (Ghaieni, Sharifi, & Fattollahy, 2007).

Molecular Structure Analysis

The molecular structure of 2-anthraquinonesulfonic acid and its isomers has been studied through various spectroscopic techniques. Research on the structure of isomeric anthraquinonesulfonic acids revealed insights into the interaction between the carbonyl and sulfonic acid groups, affecting the compound's overall stability and reactivity (Kolesnik, Kozlov, & Kazitsina, 1968).

Chemical Reactions and Properties

Anthraquinonesulfonic acids participate in a range of chemical reactions, forming the basis for the synthesis of a variety of anthraquinone derivatives. The versatility of anthraquinone-2-sulfonyl chloride as a derivatization reagent for amines illustrates the compound's reactivity and potential for creating diverse chemical entities (Feng, Uno, Goto, Zhang, & An, 2002).

Physical Properties Analysis

The physical properties of anthraquinonesulfonic acids, including solubility, crystallinity, and absorption characteristics, are crucial for their application in dyes and other industrial processes. Studies on the synthesis and properties of novel near-infrared electrochromic anthraquinone imides demonstrate the impact of structural modifications on the compound's optical and electrochemical properties (Qiao et al., 2008).

Chemical Properties Analysis

The chemical properties of 2-anthraquinonesulfonic acid, such as acidity, reactivity towards nucleophiles, and redox behavior, are influenced by its molecular structure. A quantitative structure-property relationship study for the acidity constants of some 9,10-anthraquinone derivatives provides insights into how structural features affect the acid-base behavior of these compounds in different solvent systems (Shamsipur et al., 2001).

Wissenschaftliche Forschungsanwendungen

Neurotherapeutisches Mittel

AQ2S wurde als ein neuartiges neurotherapeutisches Mittel identifiziert . Es hat sich gezeigt, dass es das Potenzial hat, vor Modellen des durch Beta-Amyloid-b (Ab) und Tau-Aggregation induzierten Zelltods zu schützen . Die Wirkmechanismen beinhalten möglicherweise präkonditionierende Effekte, Anti-Aggregations-Eigenschaften und/oder die Verbesserung des Überlebensmechanismus der Phosphatidylinositol-3-Kinase (PI3K)/AKT .

Neuroprotektives Mittel

AQ2S ist eine neue neuroprotektive Verbindung und ein neuartiger Caspase-Inhibitor . Es wurde festgestellt, dass es die Schädigung durch Wasserstoffperoxid (H2O2) reduziert und die durch Staurosporin (STS) induzierte Schädigung hemmt .

Potenzielle Behandlung von neurodegenerativen Erkrankungen

Die Verbindung 6-Methyl-1,3,8-Trihydroxyanthrachinon (Emodin), ein Anthrachinon-Derivat wie AQ2S, ist ein vielversprechendes Therapeutikum mit möglichen Indikationen für die Behandlung von neurodegenerativen Erkrankungen .

Elektrochemische Anwendungen

Anthrachinon und seine Derivate, einschließlich AQ2S, wurden als nachhaltige Materialien für elektrochemische Anwendungen identifiziert . Sie wurden in der Formulierung hierarchischer Screening-Strategien für Materialien im Zusammenhang mit organischer Elektronik eingesetzt .

Dotierstoff in Polypyrrolfilmen

AQ2S wurde als Dotierstoff bei der Herstellung von Polypyrrolfilmen durch elektrochemische Polymerisation verwendet . Diese Anwendung ist im Bereich der leitfähigen Polymere von Bedeutung.

Redoxindikator

AQ2S kann als Redoxindikator verwendet werden, um die Empfindlichkeit und Selektivität von DNA-Biosensoren zu verbessern . Diese Anwendung ist besonders relevant im Bereich der Bioelektronik und Biosensorik.

Safety and Hazards

Handling of 2-Anthraquinonesulfonic acid should be done in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes . It is advised to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 2-Anthraquinonesulfonic acid (AQ2S) are caspases and the AKT survival mechanism . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation. The AKT survival mechanism, also known as the PI3K/AKT pathway, is an intracellular signaling pathway promoting survival and growth in response to extracellular signals .

Mode of Action

AQ2S interacts with its targets by inhibiting caspases and activating the AKT survival mechanism . This suggests that AQ2S may have additional mechanisms of action that are yet to be fully understood .

Biochemical Pathways

The biochemical pathways affected by AQ2S primarily involve the caspase-dependent pathway and the PI3K/AKT survival pathway . By inhibiting caspases, AQ2S can prevent programmed cell death or apoptosis. On the other hand, by enhancing the PI3K/AKT survival mechanism, AQ2S promotes cell survival and growth .

Result of Action

The molecular and cellular effects of AQ2S action are neuroprotective . It has been shown to reduce hydrogen peroxide (H2O2) injury and potently inhibit staurosporine (STS)-induced injury . This makes AQ2S a promising therapeutic agent for neurodegenerative diseases .

Eigenschaften

IUPAC Name |

9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNWSHJJPDXKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045030 | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84-48-0 | |

| Record name | 2-Anthraquinonesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthraquinone-2-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthraquinonesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dioxoanthracene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ANTHRAQUINONESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0S001C4YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-anthraquinonesulfonic acid function as a redox mediator in biological systems?

A1: Research suggests that 2-anthraquinonesulfonic acid can influence the oxidation-reduction potential (ORP) in biological systems like bacterial cultures. [] For instance, in the decolorization of azo dyes by Halomonas sp. GYW, the presence of 2-anthraquinonesulfonic acid impacted the reduction process. [] This suggests that it may act as a redox mediator, facilitating electron transfer and influencing the reduction of certain compounds. Further research is needed to fully elucidate the mechanisms involved.

Q2: What is the role of light in reactions involving 2-anthraquinonesulfonic acid?

A2: 2-Anthraquinonesulfonic acid can act as a photosensitizer in the presence of light. [] Specifically, it can facilitate the autoxidation of certain buffers, such as HEPES, under light exposure. [] This process involves the absorption of light energy by 2-anthraquinonesulfonic acid, leading to the generation of reactive oxygen species that then react with the buffer components.

Q3: Beyond its role as a redox mediator, are there other applications for 2-anthraquinonesulfonic acid?

A3: While the provided research focuses on its redox properties, 2-anthraquinonesulfonic acid derivatives have shown promise in gold recovery applications. [] While the specific details regarding 2-anthraquinonesulfonic acid itself are absent from the abstract, this highlights the potential for broader applications within material science and resource extraction depending on the modification and application context.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)